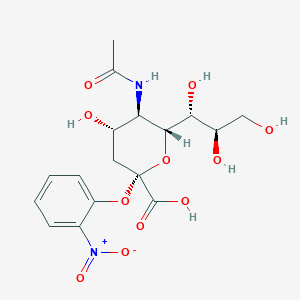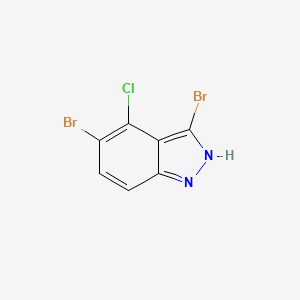
6-Dehydrocortisol 21-Hydrogen Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydrocortisol 21-Hydrogen Succinate is a derivative of Prednisolone, a glucocorticoid and anti-inflammatory drug used to treat central nervous system disorders. It is known for its potent anti-inflammatory properties and is used in various medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydrocortisol 21-Hydrogen Succinate involves the reaction of hydrocortisone succinate with specific reagents under controlled conditions. One method includes reacting hydrocortisone succinate with a buffer at temperatures ranging from 0-80°C for 1-4 hours, controlling the pH value between 5-8 . After the reaction, the solution is allowed to stand for 1-4 hours at temperatures below 40°C. An alkaline solution is then added to adjust the pH to 7.5-11.0, followed by filtration to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Dehydrocortisol 21-Hydrogen Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are used in different therapeutic applications, depending on their specific chemical structure.
Applications De Recherche Scientifique
6-Dehydrocortisol 21-Hydrogen Succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the treatment of central nervous system disorders and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Dehydrocortisol 21-Hydrogen Succinate involves binding to glucocorticoid receptors, leading to changes in gene expression and modulation of inflammatory responses . The compound exerts its effects by decreasing vasodilation and permeability of capillaries, as well as reducing leukocyte migration to sites of inflammation . These actions result in potent anti-inflammatory and immunosuppressive effects.
Comparaison Avec Des Composés Similaires
Comparison: 6-Dehydrocortisol 21-Hydrogen Succinate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other glucocorticoid derivatives. Its enhanced stability and targeted anti-inflammatory effects make it a valuable compound in medical research and therapeutic applications.
Propriétés
Formule moléculaire |
C25H32O8 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h3-4,11,16-18,22,27,32H,5-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
Clé InChI |
WALBXXJBFBJFBM-CGVGKPPMSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
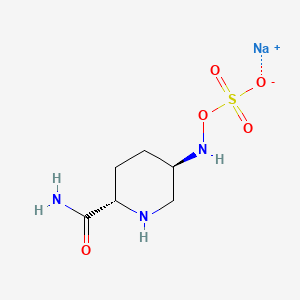


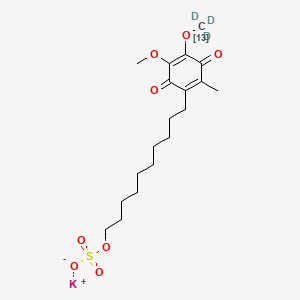
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
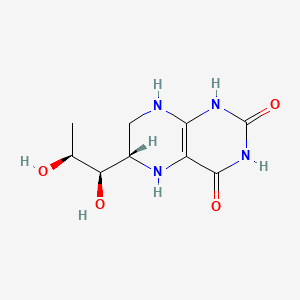
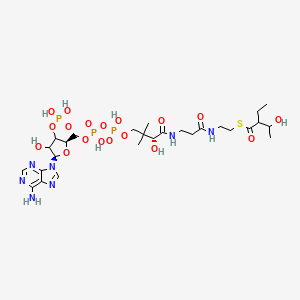
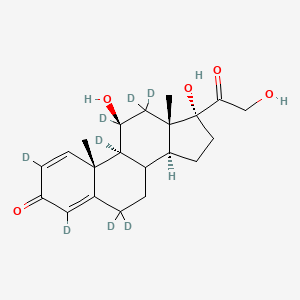

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
